

# managing potential side effects of Sevasemten in clinical research

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## Compound of Interest

Compound Name: Sevasemten

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## Sevasemten Clinical Research Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of **Sevasemten** in a clinical research setting.

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Sevasemten**?

A1: **Sevasemten** is an orally administered, first-in-class small molecule that selectively inhibits fast skeletal muscle myosin ATPase.[1][2] In conditions like Duchenne and Becker muscular dystrophy, the absence of functional dystrophin leads to contraction-induced muscle damage. [1][3] **Sevasemten** is designed to modulate the contractile function of fast skeletal muscle fibers, thereby protecting them from this damage.[1][3]

Q2: What are the most commonly reported side effects of **Sevasemten** in clinical trials?

A2: The most frequently observed treatment-emergent adverse events (TEAEs) in clinical trials of **Sevasemten** are dizziness and somnolence (drowsiness).[1][2][4] These side effects are generally reported as mild to moderate in severity and are often transient, tending to occur at the beginning of dosing and resolving with continued administration.[1][4]

Q3: Are there any serious adverse events (SAEs) associated with **Sevasemten**?

A3: Based on the available clinical trial data, there have been no serious adverse events or discontinuations due to adverse events reported with **Sevasemten** treatment.[1][2]

Q4: How should adverse events be graded during a clinical trial with **Sevasemten**?

A4: Adverse events should be graded according to a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system provides a severity grading scale (Grade 1 to 5) for each adverse event term.

## Troubleshooting Guides for Potential Side Effects

### Management of Dizziness

Initial Assessment:

- Query the participant:
  - When did the dizziness start?
  - How long does it last?
  - Is it constant or intermittent?
  - Is it associated with any specific activity (e.g., standing up quickly)?
  - Are there any other accompanying symptoms (e.g., lightheadedness, vertigo, nausea)?
- Perform a clinical evaluation:
  - Measure vital signs, including orthostatic blood pressure (lying, sitting, and standing).
  - Conduct a brief neurological assessment.

Management Protocol:

- Grade 1 (Mild):

- Reassure the participant that this is a known and often transient side effect.
- Advise the participant to take precautions, such as rising slowly from a seated or lying position.
- Continue dosing at the current level and monitor for any changes in severity.
- Grade 2 (Moderate):
  - In addition to the Grade 1 recommendations, consider the timing of the dose. Administering the dose in the evening may mitigate daytime dizziness.
  - If symptoms persist or are bothersome to the participant, a temporary dose reduction may be considered in consultation with the medical monitor.
- Grade 3 (Severe):
  - Hold the dose of **Sevasemten**.
  - Conduct a thorough medical evaluation to rule out other causes.
  - Report the event to the study sponsor and Institutional Review Board (IRB) as per the clinical trial protocol.
  - A decision to re-initiate dosing at a lower level should be made in consultation with the medical monitor after the event has resolved.

## Management of Somnolence (Drowsiness)

### Initial Assessment:

- Query the participant:
  - When did the somnolence start?
  - How severe is it? Does it interfere with daily activities?
  - Is it constant or does it occur at specific times of the day?

- Review concomitant medications:
  - Assess for other medications that may cause drowsiness.

#### Management Protocol:

- Grade 1 (Mild):
  - Advise the participant that this is a known side effect that often resolves with time.
  - Suggest avoiding activities that require a high level of alertness, such as driving or operating heavy machinery, until the severity of the somnolence is understood.
  - Consider administering the dose in the evening.
- Grade 2 (Moderate):
  - In addition to the Grade 1 recommendations, a dose reduction may be considered if the somnolence impacts the participant's daily functioning.
  - Any dose modification should be discussed with the medical monitor.
- Grade 3 (Severe):
  - Hold the dose of **Sevasemten**.
  - Evaluate the participant for other potential causes of severe somnolence.
  - Report the event according to the study protocol.
  - Re-initiation of dosing at a reduced level should only be considered after the event has resolved and after consultation with the medical monitor.

## Data Presentation

### Incidence of Most Common Adverse Events in a Phase 1 Study of **Sevasemten**

| Adverse Event | Sevasemten (N=73) | Placebo (N=24) |
|---------------|-------------------|----------------|
| Dizziness     | 25 (34%)          | 5 (21%)        |
| Somnolence    | 10 (14%)          | 2 (8%)         |
| Headache      | 8 (11%)           | 4 (17%)        |
| Nausea        | 5 (7%)            | 1 (4%)         |
| Fatigue       | 4 (5%)            | 1 (4%)         |

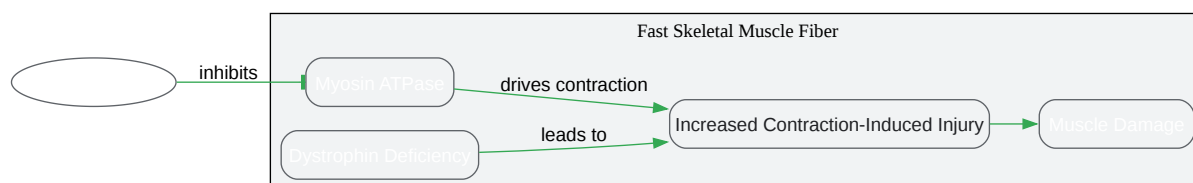
Data adapted from a Phase 1 study in healthy volunteers and adults with Becker Muscular Dystrophy.

## Experimental Protocols

Protocol: Assessment of Orthostatic Hypotension

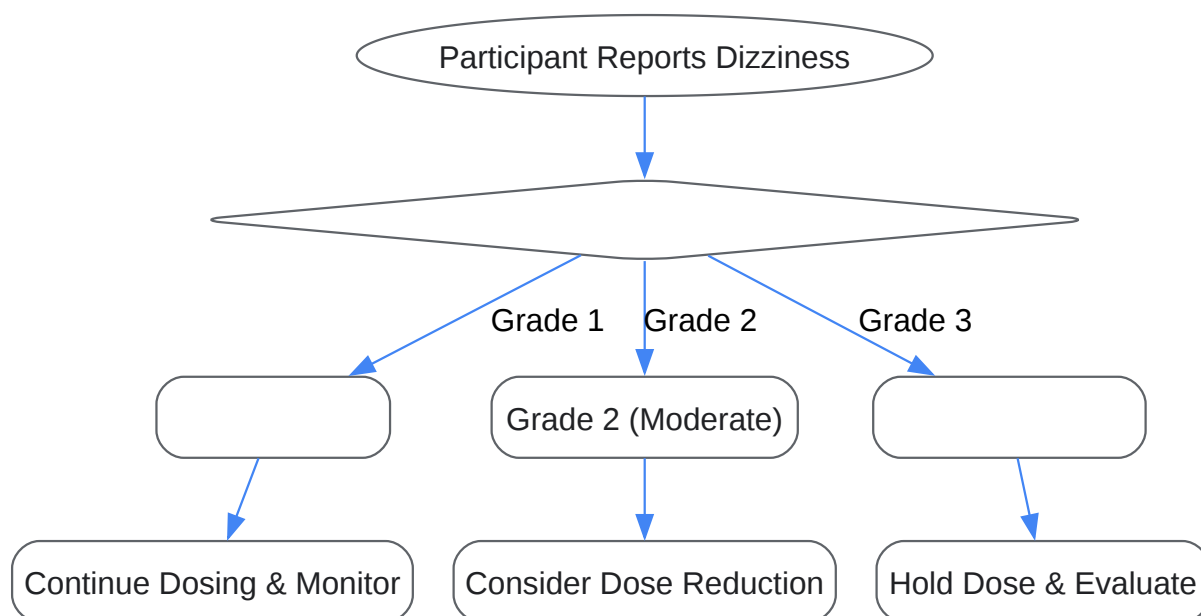
- Purpose: To objectively assess for a drop in blood pressure upon standing, which may contribute to dizziness.
- Procedure:
  1. Have the participant lie down in a supine position for at least 5 minutes.
  2. Measure blood pressure and heart rate.
  3. Have the participant stand up.
  4. Measure blood pressure and heart rate at 1 minute and 3 minutes after standing.
- Interpretation: A drop in systolic blood pressure of  $\geq 20$  mmHg or in diastolic blood pressure of  $\geq 10$  mmHg upon standing is indicative of orthostatic hypotension.

## Mandatory Visualization



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Caption: **Sevasemten**'s mechanism of action in protecting muscle fibers.



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Caption: Troubleshooting workflow for dizziness.

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## References

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